Branched PEG linker Boc-NH-Tri-(carbonylethoxymethyl)-methane physical properties
Branched PEG linker Boc-NH-Tri-(carbonylethoxymethyl)-methane physical properties
An In-depth Technical Guide to the Physicochemical Properties and Applications of Boc-NH-Tri-(carbonylethoxymethyl)-methane
Introduction: The Strategic Value of Branched Linkers in Advanced Bioconjugation
In the landscape of targeted therapeutics and complex biomolecule construction, the linker is not a passive spacer but a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[1] While linear linkers have been foundational, branched architectures represent a significant evolution, offering sophisticated solutions to persistent challenges in drug development.[] Branched linkers, characterized by a central core from which multiple arms extend, provide a unique platform for increasing payload capacity and modulating the physicochemical properties of the entire molecule.[1][]
This guide focuses on a quintessential example of this class: Boc-NH-Tri-(carbonylethoxymethyl)-methane . This molecule is a branched linker featuring a central scaffold with two key functionalities: a single, selectively removable Boc-protected amine and three terminal carboxylic acid groups.[3][4] This strategic design allows for orthogonal conjugation strategies, making it an invaluable tool for researchers developing next-generation antibody-drug conjugates (ADCs), PROTACs, and other complex bioconjugates. As a senior application scientist, this paper will not only present the physical properties of this linker but also provide the underlying rationale for its application and detailed protocols for its effective use.
Section 1: Core Molecular and Physical Properties
A thorough understanding of the fundamental physical properties of a linker is paramount for predictable and reproducible results in any conjugation workflow. These properties govern solubility, storage, and stoichiometric calculations.
Summary of Physicochemical Data
The core specifications for Boc-NH-Tri-(carbonylethoxymethyl)-methane are summarized below. This data provides the foundational parameters for experimental design.
| Property | Value | Source(s) |
| Chemical Name | 3,3'-((2-((tert-butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid | [5] |
| Molecular Formula | C₁₈H₃₁NO₁₁ | [5][6] |
| Molecular Weight | 437.4 g/mol | [4][6] |
| CAS Number | 220431-61-8 | [4][5][6] |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | [5] |
| Purity | Typically ≥98% | [4][5] |
| Solubility | Water, DMSO (up to 100 mg/mL) | [3][4] |
Solubility: A Critical Parameter
The linker's solubility is a critical factor for successful conjugation. Boc-NH-Tri-(carbonylethoxymethyl)-methane is soluble in water and common organic solvents like DMSO.[3][4]
Expert Insight: When preparing stock solutions in DMSO, achieving high concentrations (e.g., 100 mg/mL) may require gentle warming or ultrasonication.[3] It is imperative to use fresh, anhydrous DMSO. Hygroscopic (water-containing) DMSO can significantly reduce the solubility of this reagent and introduce water into the reaction, which can hydrolyze activated esters intended for conjugation.[3]
Storage and Stability
Proper storage is essential to maintain the integrity of the linker's reactive groups.
-
As a solid (powder): Store at -20°C for long-term stability, where it can last for up to 3 years.[3]
-
In solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][7]
Molecular Structure Visualization
The unique trifurcated structure is central to its function, providing a scaffold for multivalent conjugation.
Caption: Molecular structure of Boc-NH-Tri-(carbonylethoxymethyl)-methane.
Section 2: Functional Group Reactivity and Experimental Protocols
The utility of this linker lies in the distinct reactivity of its two functional ends, which allows for controlled, sequential conjugation reactions.
The Boc-Protected Amine: An Acid-Labile Handle
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[8] Its key feature is its stability under a wide range of conditions (basic, nucleophilic) while being easily removed by mild acid treatment.[8] This allows for the selective deprotection of the amine without disturbing other sensitive parts of a molecule.
This protocol describes the standard procedure for cleaving the Boc group to reveal the primary amine.
-
Dissolution: Dissolve the Boc-protected linker (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Expert Insight: If the substrate to which the linker is already conjugated contains other acid-sensitive groups, a "scavenger" like triisopropylsilane (TIS) (1-5% v/v) should be included. TIS traps the reactive tert-butyl carbocation released during cleavage, preventing potential side reactions.[8]
-
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine is typically obtained as a TFA salt, which can be used directly in the next step or neutralized with a mild base.
Caption: Boc deprotection workflow under acidic conditions.
The Trifunctional Carboxylic Acid Termini: The Conjugation Workhorse
The three terminal carboxylic acid groups are the points of attachment for payloads, fluorophores, or other molecules of interest.[3] However, carboxylic acids do not react directly with amines to form a stable amide bond under physiological conditions. They must first be "activated" into a more reactive species.
This protocol outlines a general method for conjugating an amine-containing molecule to the carboxylic acid arms of the linker using common coupling reagents.
-
Dissolution: Dissolve the Boc-NH-Tri-(carbonylethoxymethyl)-methane (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Activation: Add the coupling reagent. Two common choices are:
-
EDC/NHS Chemistry: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (3-4 eq) and N-hydroxysuccinimide (NHS) (3-4 eq).
-
HATU Chemistry: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3-4 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-8 eq).
-
Expert Insight: HATU is often more efficient and faster than EDC/NHS, especially for sterically hindered substrates, but is also more expensive. The base (DIPEA) is crucial in HATU couplings to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
-
-
Reaction: Stir the activation mixture at room temperature for 15-60 minutes.
-
Amine Addition: Add the amine-containing molecule (e.g., a drug payload) (3-4 eq) to the reaction mixture.
-
Conjugation: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can be purified from excess reagents and byproducts using methods such as preparative HPLC.
Caption: Workflow for carboxylic acid activation and amide bond formation.
Section 3: Application in Drug Development - A Conceptual Framework
The dual-functionality of this linker is ideally suited for constructing complex therapeutics like ADCs, where a potent, often hydrophobic drug is linked to a large, hydrophilic antibody.
The Strategic Advantage:
-
Increased Drug-to-Antibody Ratio (DAR): The three carboxylic acid arms allow for the attachment of multiple payload molecules to a single linker, enabling a higher DAR without requiring multiple modification sites on the antibody.[1] This is particularly valuable for payloads with moderate potency.
-
Improved Hydrophilicity: The inherent hydrophilicity of the PEG-like ether linkages helps to counteract the hydrophobicity of many cytotoxic payloads.[1] This enhanced solubility mitigates the risk of ADC aggregation, a major cause of rapid clearance and potential immunogenicity.[1][9]
-
Enhanced Pharmacokinetics: The three-dimensional structure of the branched linker creates a larger hydrodynamic volume, which can shield the conjugate from renal clearance and proteolytic degradation, thus extending its circulation half-life.[1][]
Caption: Conceptual workflow for building an ADC using the linker.
Section 4: Analytical Characterization (Predicted)
While experimental spectra are batch-specific, the expected NMR chemical shifts provide a reliable fingerprint for structural verification.
-
¹H NMR Spectroscopy (Predicted):
-
δ ~1.4 ppm (singlet, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector.[10][11]
-
δ ~3.2 ppm (multiplet, 2H): Corresponds to the methylene (-CH₂-) protons adjacent to the nitrogen atom.[10][11]
-
δ ~12.1 ppm (broad singlet, 3H): This downfield, exchangeable proton signal is indicative of the three carboxylic acid protons.[10] Its broadness is due to hydrogen bonding and exchange with trace water.
-
Conclusion
Boc-NH-Tri-(carbonylethoxymethyl)-methane is more than a simple spacer; it is a sophisticated chemical tool that provides researchers with significant control over the design and properties of complex bioconjugates. Its branched architecture enables multivalent payload attachment, while its PEG-like nature enhances solubility and pharmacokinetic profiles. The orthogonal Boc and carboxylic acid functionalities allow for controlled, sequential conjugation strategies. By understanding its core physical properties and applying the robust protocols detailed in this guide, scientists and drug developers can effectively leverage this linker to build next-generation therapeutics with improved efficacy and safety profiles.
References
-
Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s. (2014). Polymer Chemistry (RSC Publishing). Retrieved March 28, 2026, from [Link]
-
Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? (2024). PMC. Retrieved March 28, 2026, from [Link]
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